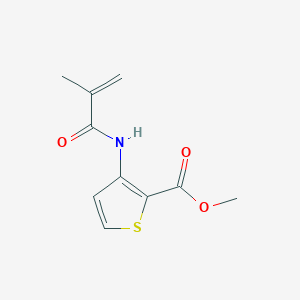
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methacryloylamino)-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Addition Reactions: The methacryloyl group can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Michael Addition: Typically involves the use of a base such as triethylamine and a nucleophile like an amine or thiol.
Polymerization: Initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Electrophilic Substitution: Requires electrophiles such as halogens or nitronium ions and is usually carried out in the presence of a Lewis acid catalyst.
Major Products Formed
Michael Addition: Produces β-amino esters or β-thio esters depending on the nucleophile used.
Electrophilic Substitution: Yields halogenated or nitrated thiophene derivatives.
科学研究应用
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with applications in coatings, adhesives, and drug delivery systems.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
作用机制
The mechanism of action of Methyl 3-(methacryloylamino)-2-thiophenecarboxylate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The methacryloyl group undergoes radical initiation to form a reactive species that propagates by adding to other monomer units, resulting in polymer formation . In Michael addition reactions, the nucleophile attacks the β-carbon of the methacryloyl group, leading to the formation of a new carbon-nitrogen or carbon-sulfur bond .
相似化合物的比较
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used extensively in the production of polymethyl methacrylate (PMMA) plastics.
Ethyl 3-(methacryloylamino)-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-(Methacryloylamino)thiophene: Lacks the carboxylate group, making it less versatile in certain applications.
Uniqueness
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate is unique due to the presence of both the methacryloyl and thiophene functionalities, which confer distinct reactivity and properties. The combination of these groups allows for the formation of polymers with enhanced mechanical and thermal properties, as well as the ability to undergo specific chemical reactions that are not possible with simpler methacrylate esters .
属性
IUPAC Name |
methyl 3-(2-methylprop-2-enoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(2)9(12)11-7-4-5-15-8(7)10(13)14-3/h4-5H,1H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDHDWIRRAUHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2584712.png)
![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)
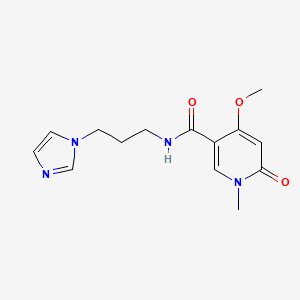
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2584715.png)

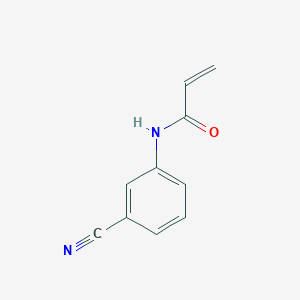
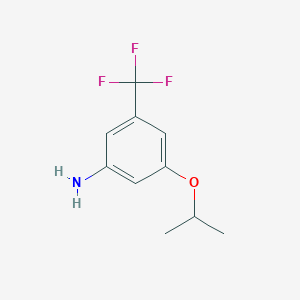
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2584719.png)
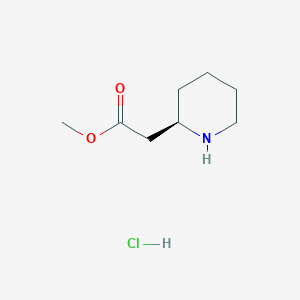
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
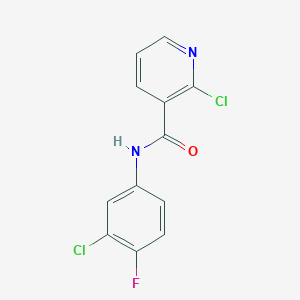
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
